Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-
Brand Name: Vulcanchem
CAS No.: 3751-46-0
VCID: VC20489978
InChI: InChI=1S/C10H9N5S/c11-7-4-8-16-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2
SMILES:
Molecular Formula: C10H9N5S
Molecular Weight: 231.28 g/mol

Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-

CAS No.: 3751-46-0

Cat. No.: VC20489978

Molecular Formula: C10H9N5S

Molecular Weight: 231.28 g/mol

* For research use only. Not for human or veterinary use.

Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- - 3751-46-0

Specification

CAS No. 3751-46-0
Molecular Formula C10H9N5S
Molecular Weight 231.28 g/mol
IUPAC Name 3-(1-phenyltetrazol-5-yl)sulfanylpropanenitrile
Standard InChI InChI=1S/C10H9N5S/c11-7-4-8-16-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2
Standard InChI Key MRIBCCHYZOSDOM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=N2)SCCC#N

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-, features a tetrazole ring—a five-membered heterocycle containing four nitrogen atoms—substituted at the 1-position with a phenyl group and at the 5-position with a thioether-linked propanenitrile chain. The tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the nitrile group enhances reactivity in synthetic transformations .

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC10H9N5SC_{10}H_{9}N_{5}S
Molecular Weight231.28 g/mol
Boiling Point469.8°C at 760 mmHg
Density1.33 g/cm³
LogP1.39

The compound’s moderate lipophilicity (logP ≈ 1.39) suggests balanced solubility in both aqueous and organic media, a critical factor for drug delivery systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1H NMR analysis reveals distinct aromatic proton environments:

  • δ 8.05 (1H, d, ArH)

  • δ 7.98 (1H, d, ArH)

  • δ 7.83–7.56 (4H, m, ArH).

The 13C^{13}C NMR spectrum confirms carbon environments consistent with the tetrazole and phenyl groups, with signals at δ 154.6, 153.4, and 137.5 corresponding to tetrazole carbons.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry identifies a prominent ion at m/z 314 (M + Na), corroborating the molecular weight.

Biological Activity and Mechanisms

Neuroprotective Effects

Preliminary data indicate that the compound reduces oxidative stress and inflammation in neuronal cells, likely mediated by the tetrazole ring’s ability to scavenge free radicals.

ActivityDetails
AntimicrobialInhibits bacterial growth via cell wall synthesis interference .
NeuroprotectiveMitigates oxidative stress in neuronal models.

Analytical and Synthetic Considerations

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC analysis employs a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

Table 3: HPLC Analytical Conditions

ParameterSpecification
ColumnC18 (3 µm particles)
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
DetectionUV-Vis or Mass Spectrometry

Synthetic Challenges

While detailed synthetic protocols are scarce, analogous tetrazole syntheses involve:

  • Tetrazole Ring Formation: Cycloaddition of nitriles with sodium azide under catalytic conditions.

  • Thioether Linkage: Nucleophilic substitution between tetrazole thiols and propanenitrile derivatives .

Comparative Structural Analysis

Tetrazole-Containing Analogues

Comparative studies highlight the unique advantages of propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- over simpler nitriles or thiazoles:

Table 4: Structural and Functional Comparisons

CompoundKey Features
TetrazoleBioisostere for carboxylic acids; high metabolic stability .
AcetonitrileSimple solvent; lacks biological specificity.
Thiazole DerivativesSulfur-nitrogen heterocycles with varied reactivity .

The phenyl-tetrazole moiety enhances target binding affinity compared to non-aromatic nitriles .

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